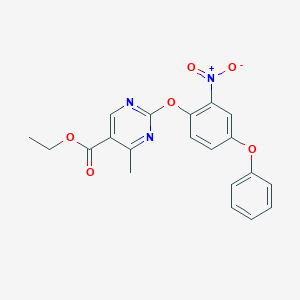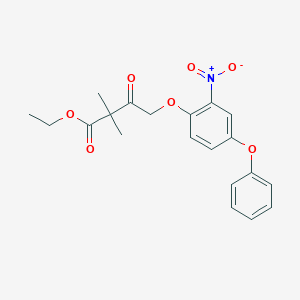![molecular formula C21H18N4O5 B7433387 Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)
Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate is a chemical compound that has been widely studied in scientific research. This compound is of interest due to its potential applications in the field of medicinal chemistry, particularly as an inhibitor of certain enzymes. In
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate involves the inhibition of JNK and p38 MAPK enzymes. This compound binds to the ATP-binding site of these enzymes, preventing their activation and subsequent downstream signaling pathways. This inhibition ultimately leads to the suppression of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate in lab experiments is its potency as an inhibitor of JNK and p38 MAPK enzymes. This compound has been shown to be more potent than other inhibitors currently available, making it a valuable tool for studying the role of these enzymes in disease. However, one limitation of using Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate is its potential toxicity. This compound has been shown to be toxic in high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate. One direction is the development of more potent and selective inhibitors of JNK and p38 MAPK enzymes. Another direction is the investigation of the potential therapeutic applications of this compound in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Additionally, the use of Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate as a tool for studying the role of JNK and p38 MAPK enzymes in disease may lead to the development of new therapeutic targets and treatment strategies.
Métodos De Síntesis
The synthesis of Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 5-nitroanthranilic acid with thionyl chloride to form 5-nitroanthranilic acid chloride. This intermediate compound is then reacted with 2-amino-5-anilinopyridine to form Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate.
Aplicaciones Científicas De Investigación
Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate has been studied extensively for its potential applications in the field of medicinal chemistry. Specifically, this compound has been shown to be a potent inhibitor of certain enzymes, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). These enzymes play a role in the regulation of cell growth, differentiation, and apoptosis, and their inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-2-30-21(27)15-10-14(11-18(12-15)25(28)29)20(26)24-19-9-8-17(13-22-19)23-16-6-4-3-5-7-16/h3-13,23H,2H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOJPUKTPCTZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)

![[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate](/img/structure/B7433330.png)


![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B7433371.png)
![Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate](/img/structure/B7433379.png)
![Ethyl 2-[4-[[3-(4-nitrophenoxy)phenyl]carbamoyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B7433392.png)
![methyl (2R,4R)-1-[4-(2,3-dichlorophenoxy)benzoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7433394.png)
![2-cyclopropyl-N-[1-[methyl-(6-oxo-1H-pyridine-2-carbonyl)amino]propan-2-yl]-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433403.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7433406.png)
![N-methyl-4-[3-[(5-nitroisoquinolin-1-yl)amino]phenoxy]pyridine-2-carboxamide](/img/structure/B7433412.png)
![[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B7433418.png)